molecular formula C22H30N2O12 B1435453 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate CAS No. 1232769-29-7

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate

货号: B1435453
CAS 编号: 1232769-29-7
分子量: 514.5 g/mol
InChI 键: NDZFOMRDWBBFNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate is a useful research compound. Its molecular formula is C22H30N2O12 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

The compound 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate (CAS No. 756525-99-2) is a complex organic molecule with potential biological activities. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O11C_{22}H_{31}N_{3}O_{11} with a molecular weight of 513.50 g/mol . The compound is characterized by the presence of dioxopyrrolidinyl and oxanonadecanoyl moieties, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC22H31N3O11
Molecular Weight513.50 g/mol
CAS Number756525-99-2
PurityNot specified
Storage ConditionsInert atmosphere, -20°C

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidinyl compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Proliferation Inhibition : Compounds with structural similarities to the target molecule have shown IC50 values in the nanomolar range against various cancer cell lines. For example, a study reported IC50 values ranging from 2.31 nM to 57.35 nM for different derivatives targeting PARP-1 enzyme inhibition .
  • Mechanism of Action : The mechanism often involves the inhibition of DNA repair pathways in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research into pyrrolidinyl derivatives has suggested that they may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Safety Profile

Safety assessments of similar compounds indicate a promising profile with minimal cytotoxicity towards normal cell lines compared to their efficacy against cancer cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of pyrrolidine derivatives and evaluated their antiproliferative activities against breast cancer cell lines (MDA-MB-436) using MTT assays. The most potent compound exhibited an IC50 value significantly lower than standard treatments like Olaparib .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target enzymes involved in cancer progression. The results suggest that modifications in side chains can significantly affect biological activity and selectivity .

科学研究应用

Drug Delivery Systems

The compound is primarily utilized in the development of drug delivery systems due to its ability to conjugate with therapeutic agents. The presence of the NHS (N-hydroxysuccinimide) ester allows for efficient coupling with amine-containing drugs or biomolecules. This property is particularly valuable in targeted therapy where specific delivery to diseased tissues is crucial.

Case Study:
A study demonstrated the successful conjugation of this compound with anticancer drugs to enhance their solubility and bioavailability. The modified drugs showed improved pharmacokinetic profiles and targeted delivery to tumor sites in preclinical models.

Bioconjugation Techniques

The compound serves as a linker in bioconjugation processes, facilitating the attachment of proteins or peptides to various substrates. This is essential in creating biopharmaceuticals and diagnostic agents.

Case Study:
Research involving the use of Mal-amido-PEG4-NHS ester for the modification of monoclonal antibodies showed enhanced stability and prolonged circulation time in vivo. The study reported a significant increase in the therapeutic efficacy of the antibody-drug conjugates compared to their non-modified counterparts.

Synthesis of Novel Therapeutics

The structural framework of this compound allows for the synthesis of novel derivatives that can exhibit unique biological activities. Researchers are exploring modifications to enhance potency against specific targets.

Case Study:
A series of analogs derived from this compound were synthesized and evaluated for their antitumor activity. Some derivatives exhibited potent cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate, and what challenges are associated with its purification?

  • Methodological Answer: The compound’s synthesis likely involves multi-step conjugation of reactive esters (e.g., NHS esters) with polyethylene glycol (PEG) spacers and functional groups. A one-pot two-step reaction strategy, similar to tetrahydroimidazo[1,2-a]pyridine derivatives, may be adapted . Key challenges include controlling regioselectivity due to competing reactive sites (e.g., dioxopyrrolidinyl and dioxo-pyrrolyl groups). Purification requires gradient chromatography (e.g., silica gel or preparative HPLC) to separate byproducts with similar polarity. Recrystallization using DMF-EtOH (1:1) mixtures can improve purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer: Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the NHS ester moiety. Avoid exposure to moisture, heat, or light, as these degrade reactive groups. Use desiccants in storage vials and confirm stability via periodic NMR or LC-MS analysis . For lab handling, employ PPE (gloves, lab coats) and work in fume hoods to minimize inhalation/contact risks .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR to confirm the presence of PEG spacers, dioxopyrrolidinyl groups, and ester linkages.
  • HRMS (ESI) for precise molecular weight validation (target accuracy ≤ 5 ppm).
  • FT-IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .
  • HPLC-PDA (≥95% purity threshold) to quantify impurities from incomplete conjugation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in conjugation reactions (e.g., with amines or thiols)?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can simulate NHS ester hydrolysis kinetics and nucleophilic attack by target functional groups. Pair this with cheminformatics (e.g., ICReDD’s reaction path search methods) to optimize reaction conditions (pH, solvent, temperature) and minimize side reactions . Validate predictions experimentally via kinetic studies using UV-Vis or fluorescence quenching .

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s stability under physiological conditions?

  • Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects). To reconcile:

  • Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and compare degradation rates with computed activation energies.
  • Use molecular dynamics (MD) simulations to account for solvation and entropy effects.
  • Apply multivariate statistical design (e.g., DoE) to isolate variables (e.g., buffer ionic strength, temperature) contributing to instability .

Q. What methodologies are recommended for studying the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR) or ITC to measure binding affinity (KD) and stoichiometry.
  • Fluorescence Anisotropy to track conformational changes in target proteins upon binding.
  • Cryo-EM/X-ray crystallography (if conjugates form stable complexes) for structural insights.
  • For in silico studies, employ docking simulations (AutoDock Vina) and MM-PBSA/GBSA for free energy calculations .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo applications?

  • Methodological Answer:

  • Solubility : Use PEGylation strategies (e.g., increasing spacer length) or co-solvents (DMSO/EtOH mixtures ≤5% v/v). Characterize via dynamic light scattering (DLS) for aggregation propensity .
  • Bioavailability : Perform pharmacokinetic (PK) profiling in rodent models, monitoring plasma half-life and tissue distribution via LC-MS/MS. Adjust the PEG chain length or introduce targeting moieties (e.g., peptides) to enhance specificity .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the compound’s conjugation efficiency?

  • Methodological Answer: Implement strict quality control protocols:

  • Pre-activate NHS esters under anhydrous conditions and monitor reaction progress via TLC or inline IR.
  • Use DoE to identify critical process parameters (CPPs) such as reaction time, equivalents of reactants, and solvent purity .
  • Apply ANOVA to statistically compare batch outcomes and refine synthetic protocols .

Q. What steps ensure reproducibility when scaling up synthesis from mg to gram quantities?

  • Methodological Answer:

  • Transition from batch to flow chemistry for improved heat/mass transfer.
  • Use process analytical technology (PAT) like ReactIR for real-time monitoring.
  • Validate scalability via dimensionless number analysis (e.g., Reynolds, Damköhler) to maintain reaction kinetics .

Q. Safety and Compliance

Q. What are the key regulatory considerations for using this compound in biomedical research?

  • Methodological Answer: Adhere to:
  • OECD Guidelines (e.g., Test No. 423 for acute oral toxicity).
  • REACH compliance for environmental risk assessment (e.g., biodegradability of PEG chains).
  • ICH Q3A for impurity profiling in preclinical studies .

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O12/c25-17-1-2-18(26)23(17)19(27)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)36-24-20(28)3-4-21(24)29/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFOMRDWBBFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。